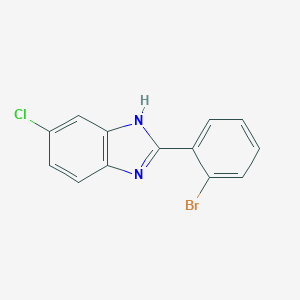

2-(2-bromophenyl)-6-chloro-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with bromophenyl groups, often involves reactions of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, highlighting a general method for synthesizing substituted benzimidazoles including 2-(2-bromophenyl)-6-chloro-1H-benzimidazole derivatives (Lygin & Meijere, 2009).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(2-bromophenyl)-6-chloro-1H-benzimidazole, is characterized by the presence of a benzimidazole core, where the nitrogen atoms and the substituted phenyl groups play a crucial role in defining their chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are typically used to elucidate their structure, demonstrating how substituents affect the compound's overall geometry and electronic configuration (Dao et al., 2017).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions, influenced by the nature of their substituents. The bromo and chloro groups in 2-(2-bromophenyl)-6-chloro-1H-benzimidazole can partake in cross-coupling reactions, serve as activating groups for further functionalization, and influence the compound’s reactivity towards different reagents (Insuasty et al., 2002).

Physical Properties Analysis

The physical properties of 2-(2-bromophenyl)-6-chloro-1H-benzimidazole, such as melting point, solubility, and crystal structure, are significantly affected by its molecular structure. The presence of halogen atoms contributes to its polarity, solubility in various organic solvents, and crystalline form, which can be analyzed through spectroscopy and crystallography methods to understand its behavior in different environments (Ghani & Mansour, 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity, of 2-(2-bromophenyl)-6-chloro-1H-benzimidazole, are influenced by the benzimidazole core and the attached substituents. These properties determine the compound's role in chemical syntheses, its behavior as an intermediate in organic reactions, and its interaction with biological targets. Studies focusing on substituted benzimidazoles provide insights into their potential applications based on their chemical behavior (Yagupolskii & Fedyuk, 2000).

Aplicaciones Científicas De Investigación

- Pharmaceutical Intermediate

- Polymer Material

- Field : Polymer Science

- Application : Poly(2-oxazoline)s, a compound similar to “2-(2-bromophenyl)-6-chloro-1H-benzimidazole”, has been used in the development of the next generation of biomedical materials . The highly tunable structure and function of poly(2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work .

- Method : The 2-oxazoline monomer is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly(2-oxazoline)s products .

- Results : There are a lot of applied studies related to the water solubility, invisibility, and thermoresponsive of poly(2-oxazoline)s, mainly focused on drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .

Safety And Hazards

This involves understanding the toxicological properties of the compound. It includes its LD50, safety precautions to be taken while handling it, its hazards to the environment, and first aid measures in case of exposure.

Direcciones Futuras

This involves discussing potential future research directions or applications of the compound. It could involve its use in the synthesis of other compounds, its potential therapeutic uses, or its role in industrial processes.

Propiedades

IUPAC Name |

2-(2-bromophenyl)-6-chloro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFNHTWNUMDUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587627 |

Source

|

| Record name | 2-(2-Bromophenyl)-6-chloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromophenyl)-6-chloro-1H-benzimidazole | |

CAS RN |

14225-83-3 |

Source

|

| Record name | 2-(2-Bromophenyl)-6-chloro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)

![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)